molecular formula C5H7N3O B13563688 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

Katalognummer: B13563688
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: DULXKYWPFZCWEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with an ethyl group at the 1-position and an aldehyde functional group at the 3-position. Its molecular formula is C₅H₇N₃O (MW: 125.13 g/mol). Triazole derivatives are pivotal in medicinal chemistry due to their versatility in hydrogen bonding, dipole interactions, and metabolic stability . This compound’s aldehyde group enhances reactivity, making it a valuable intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors and antiviral agents .

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

1-ethyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3

InChI-Schlüssel

DULXKYWPFZCWEJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC(=N1)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Isomerism

(a) Positional Isomers
  • 4-Ethyl-4H-1,2,4-Triazole-3-Carbaldehyde (C₅H₇N₃O): Ethyl group at the 4-position instead of 1. SMILES: CCN1C=NN=C1C=O .
  • 1-Ethyl-1H-1,2,4-Triazole-5-Carbaldehyde (C₅H₇N₃O):

    • Aldehyde at the 5-position instead of 3.
    • Boiling point: 277.4°C; logP: 0.11.
    • Positional differences may affect binding affinity in enzyme inhibition studies .
(b) Functional Group Variants
  • 1-Methyl-1H-1,2,4-Triazole-3-Carbaldehyde (C₄H₅N₃O):
    • Methyl group at 1-position.
    • Lower molecular weight (111.10 g/mol) and logP (-0.2) compared to ethyl analog, impacting lipophilicity .
    • Widely used in click chemistry and carboxamide synthesis .

Substituent Bulk and Electronic Effects

(a) Alkyl Substituents
Compound Substituent Molecular Formula logP Key Properties
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde Ethyl (C₂H₅) C₅H₇N₃O ~0.11* Moderate lipophilicity, suitable for hydrophobic binding pockets
5-Cyclopropyl-1-methyl analog Cyclopropyl C₇H₉N₃O N/A Increased steric bulk may hinder enzyme binding
4-Cyclohexyl analog Cyclohexyl C₉H₁₃N₃O N/A High steric hindrance; limited solubility

*Estimated based on 5-carbaldehyde isomer data .

(b) Aromatic Substituents
  • 3,5-DCPT (1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbaldehyde):
    • Aromatic substituent enhances π-π stacking in cyclin groove binding.
    • Used as a positive control in CDK2/cyclin A inhibition studies .
  • 4-CPT (1-(4-Chlorophenyl)-5-methyl analog):
    • Improved binding energy (-9.2 kcal/mol) compared to aliphatic analogs .

Physicochemical Properties

Property 1-Ethyl-3-carbaldehyde 1-Methyl-3-carbaldehyde 4-Ethyl-3-carbaldehyde
Molecular Weight (g/mol) 125.13 111.10 125.13
logP ~0.11 -0.2 Estimated higher
Boiling Point (°C) 277.4* N/A N/A
Solubility Moderate in DMF High in polar solvents Low

*Data from 5-carbaldehyde isomer .

Biologische Aktivität

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6_6H9_9N3_3O, characterized by a five-membered triazole ring containing three nitrogen atoms and an aldehyde functional group. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets, making it a candidate for drug development and other scientific applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of ethyl hydrazine with suitable aldehydes or ketones.
  • Cyclization Techniques : Utilizing hydrazones or amidrazones in the presence of appropriate catalysts.

These methods have been optimized to improve yield and reduce reaction times .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this triazole have demonstrated cytotoxic effects against breast and colon cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies involving peripheral blood mononuclear cells (PBMCs) showed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on structural modifications; certain derivatives have shown enhanced antibacterial effects .

Study on Cytokine Release

A study evaluated the influence of various derivatives of 1-ethyl-1H-1,2,4-triazole on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could decrease TNF-α production by approximately 44–60%, comparable to standard anti-inflammatory drugs like ibuprofen .

Antiproliferative Screening

Another research effort focused on assessing the antiproliferative activity of new 1,2,4-triazole derivatives. The study highlighted that specific substitutions on the triazole ring significantly influenced biological activity. Compounds with 2-pyridyl substituents exhibited enhanced TNF-α inhibitory activity compared to others .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
1H-1,2,3-Triazole-4-carbaldehydeTriazole with aldehydeDifferent nitrogen positioning in the ring
5-Ethylthio-1H-pyrazolePyrazole derivativeDifferent heterocyclic structure
1H-Indole-3-carbaldehydeIndole derivativeDistinct ring structure but similar functional groups

The specific arrangement of nitrogen atoms within the triazole ring contributes to its distinct reactivity and biological properties compared to these similar compounds .

Q & A

Q. Advanced

  • Catalyst optimization : Screen transition-metal catalysts (e.g., CuI for Huisgen cycloadditions) to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for condensation steps .
  • In-line monitoring : Use FTIR or HPLC to track intermediates and adjust conditions in real time .

How can derivatives be designed for targeted drug delivery?

Q. Advanced

  • Prodrug strategies : Conjugate the aldehyde with acid-labile linkers (e.g., hydrazones) for pH-sensitive release .
  • Bioconjugation : Attach polyethylene glycol (PEG) via Schiff base formation to enhance solubility and bioavailability .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Polymorphism : Slow evaporation from ethanol/water mixtures yields stable monoclinic crystals .
  • Hydrogen bonding : Co-crystallization with benzoic acid templates improves lattice stability .

How does the compound interact with biological membranes?

Q. Advanced

  • Lipid bilayer studies : Surface plasmon resonance (SPR) shows moderate permeability, influenced by the ethyl group’s hydrophobicity .
  • Molecular dynamics simulations : Predict partitioning coefficients (logP) to optimize membrane penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.